molecular formula C14H12BrNO B2485612 (3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 939893-12-6

(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate

Cat. No.: B2485612
CAS No.: 939893-12-6
M. Wt: 290.16
InChI Key: AXEQLJKLWRNXTP-YBEGLDIGSA-N
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Description

(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate is a complex organic compound characterized by the presence of a bromine atom attached to a benzyl group and a phenylmethylidene group linked to an ammoniumolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate typically involves a multi-step process One common method includes the bromination of benzyl compounds followed by the formation of the phenylmethylidene group through a condensation reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenylmethylidene oxides, while reduction can produce various bromobenzyl derivatives.

Scientific Research Applications

(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenylmethylidene group play crucial roles in binding to these targets, leading to modulation of biological pathways. The ammoniumolate moiety may also contribute to the compound’s overall activity by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-phenylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-14-8-4-7-13(9-14)11-16(17)10-12-5-2-1-3-6-12/h1-10H,11H2/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEQLJKLWRNXTP-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=[N+](CC2=CC(=CC=C2)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=[N+](/CC2=CC(=CC=C2)Br)\[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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